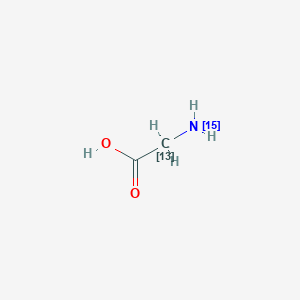

Glycine-2-13C,15N

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(15N)azanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-ZKDXJZICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462167 | |

| Record name | Glycine-2-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91795-59-4 | |

| Record name | Glycine-2-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Glycine-2-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Glycine-2-13C,15N, a stable isotope-labeled amino acid crucial for a wide range of applications in metabolic research, proteomics, and drug development. This document details established synthetic routes and provides in-depth experimental protocols for the verification of isotopic enrichment using mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis of this compound

The synthesis of this compound requires the incorporation of both a carbon-13 isotope at the alpha-carbon (C2) position and a nitrogen-15 isotope in the amino group. Two primary synthetic strategies are commonly employed: the Strecker amino acid synthesis and the amination of an α-haloacid. Both methods can be adapted to utilize commercially available isotopically labeled starting materials to achieve high levels of enrichment.

Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide. To synthesize this compound, isotopically labeled precursors are essential.[1][2][3][4]

Reaction Scheme:

The overall reaction proceeds in two main steps: the formation of an α-aminonitrile followed by its hydrolysis to the amino acid.

Step 1: Formation of Aminoacetonitrile-2-13C,15N HCHO (¹³C) + NH₃ (¹⁵N) + KCN → H₂N(¹⁵N)CH₂(¹³C)CN + H₂O + K⁺

Step 2: Hydrolysis to this compound H₂N(¹⁵N)CH₂(¹³C)CN + 2H₂O + H⁺ → H₃N⁺(¹⁵N)CH₂(¹³C)COOH + NH₄⁺

Logical Flow of Strecker Synthesis:

Caption: Strecker synthesis pathway for this compound.

Experimental Protocol:

A detailed, step-by-step protocol for the Strecker synthesis of this compound is outlined below.

Materials:

-

[¹³C]Formaldehyde (aqueous solution, ≥99 atom % ¹³C)

-

[¹⁵N]Ammonium chloride (NH₄Cl, ≥98 atom % ¹⁵N)

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl), concentrated

-

Dowex 50W-X8 cation-exchange resin

-

Ammonium hydroxide (NH₄OH) solution

-

Ethanol

Procedure:

-

Formation of Aminoacetonitrile-2-¹³C,¹⁵N:

-

In a well-ventilated fume hood, dissolve [¹⁵N]ammonium chloride in water.

-

Add an aqueous solution of [¹³C]formaldehyde to the ammonium chloride solution and cool the mixture in an ice bath.

-

Slowly add a solution of potassium cyanide in water to the cooled mixture with constant stirring.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

-

Hydrolysis of the α-Aminonitrile:

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

-

After cooling, evaporate the solvent under reduced pressure.

-

-

Purification:

-

Dissolve the crude product in water and apply it to a Dowex 50W-X8 cation-exchange column (H⁺ form).

-

Wash the column with deionized water to remove unreacted reagents and inorganic salts.

-

Elute the glycine from the column using an aqueous solution of ammonium hydroxide.

-

Collect the fractions containing glycine (monitor by TLC with ninhydrin staining).

-

Evaporate the solvent from the pooled fractions under reduced pressure.

-

Recrystallize the final product from an ethanol/water mixture to obtain pure this compound.

-

Expected Yield: The yield for this synthesis can vary but is typically in the range of 60-75% based on the limiting labeled reagent.

Amination of an α-Haloacid

This method involves the nucleophilic substitution of a halogen on a ¹³C-labeled acetic acid derivative with ¹⁵N-labeled ammonia.

Reaction Scheme:

BrCH₂(¹³C)COOH + 2NH₃ (¹⁵N) → H₂N(¹⁵N)CH₂(¹³C)COOH + NH₄Br (¹⁵N)

Logical Flow of α-Haloacid Amination:

Caption: Synthesis of this compound via amination of an α-haloacid.

Experimental Protocol:

Materials:

-

2-Bromoacetic acid-2-¹³C (≥99 atom % ¹³C)

-

[¹⁵N]Ammonia (aqueous solution, ≥98 atom % ¹⁵N)

-

Ethanol

-

Diethyl ether

Procedure:

-

Reaction:

-

In a sealed reaction vessel, dissolve 2-bromoacetic acid-2-¹³C in a concentrated aqueous solution of [¹⁵N]ammonia.

-

Heat the mixture in the sealed vessel at a controlled temperature (e.g., 60-80 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

-

Purification:

-

After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

-

The purification can be carried out using the same ion-exchange chromatography method described for the Strecker synthesis.

-

Alternatively, for smaller scales, precipitation can be attempted by dissolving the crude product in a minimal amount of hot water and adding a larger volume of a less polar solvent like ethanol or acetone to induce crystallization.

-

Wash the resulting crystals with a cold solvent mixture (e.g., ethanol/ether) and dry under vacuum.

-

Expected Yield: Yields for this method are generally moderate, often in the range of 50-65%.

Isotopic Purity Analysis

The determination of the isotopic enrichment of the synthesized this compound is critical to ensure its suitability for downstream applications. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for determining isotopic enrichment. To make the polar glycine molecule amenable to gas chromatography, a derivatization step is necessary to increase its volatility.

Experimental Workflow for GC-MS Analysis:

Caption: Workflow for isotopic purity analysis of this compound by GC-MS.

Experimental Protocol for GC-MS Analysis:

-

Derivatization (N-acetyl methyl ester):

-

Dry a known amount of the synthesized glycine sample under a stream of nitrogen.

-

Add acidified methanol (e.g., 1.25 M HCl in methanol) and heat at 70°C for 1 hour to form the methyl ester.

-

Evaporate the methanol under nitrogen.

-

Add a mixture of acetic anhydride and pyridine and heat at 60°C for 30 minutes to acetylate the amino group.

-

Evaporate the reagents under nitrogen and redissolve the derivatized sample in a suitable solvent like ethyl acetate for injection into the GC-MS.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for amino acid analysis (e.g., DB-5ms).

-

Injection: Splitless injection mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) to ensure separation of the derivative from any impurities.

-

Mass Spectrometer: Electron ionization (EI) source.

-

Analysis Mode: Scan mode to identify the derivative peak and selected ion monitoring (SIM) mode for accurate quantification of the different isotopologues.

-

-

Data Analysis and Isotopic Purity Calculation:

-

Identify the mass spectrum of the derivatized glycine. The molecular ion and characteristic fragment ions will be monitored.

-

For this compound, the mass of the molecular ion will be shifted by +2 Da compared to the unlabeled glycine derivative.

-

In SIM mode, monitor the ion currents for the unlabeled (M), singly labeled (M+1 for either ¹³C or ¹⁵N), and doubly labeled (M+2 for ¹³C and ¹⁵N) species.

-

The isotopic purity is calculated from the relative abundances of these ions, after correcting for the natural isotopic abundance of all elements in the derivative.

-

Table 1: Expected Mass Shifts for Derivatized Glycine Isotopologues

| Isotopologue | Mass Shift (Da) | Description |

| Unlabeled Glycine | M | Natural abundance |

| Glycine-2-¹³C | M+1 | Singly labeled with ¹³C |

| Glycine-¹⁵N | M+1 | Singly labeled with ¹⁵N |

| Glycine-2-¹³C,¹⁵N | M+2 | Doubly labeled |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can directly probe the ¹³C and ¹⁵N nuclei to determine isotopic enrichment. Quantitative NMR requires careful experimental setup to ensure accurate integration of signals.

Experimental Protocol for Quantitative NMR Analysis:

-

Sample Preparation:

-

Dissolve a precise amount of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O).

-

Add a known amount of an internal standard for quantification if necessary.

-

For quantitative ¹³C and ¹⁵N NMR, the addition of a relaxation agent (e.g., Cr(acac)₃) can be beneficial to shorten the long relaxation times of these nuclei and allow for faster data acquisition.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer.

-

Pulse Sequence: A simple pulse-acquire sequence with proton decoupling is typically used. To ensure quantitativity, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).

-

Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) is crucial to allow for full relaxation of the magnetization between scans, ensuring that the signal integrals are proportional to the number of nuclei.

-

Data Processing: The resulting spectrum will show a signal for the C2 carbon. The presence of a ¹⁵N atom will split this signal into a doublet due to the one-bond ¹³C-¹⁵N coupling (¹J_C-N). The absence of a singlet at the chemical shift of the unlabeled C2 confirms high ¹⁵N enrichment. The isotopic purity of ¹³C at the C2 position is determined by comparing the integral of the C2 signal to that of the C1 (carboxyl) carbon, which should have natural abundance ¹³C, or to an internal standard.

-

-

¹⁵N NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer equipped with a probe capable of detecting ¹⁵N.

-

Pulse Sequence: A simple pulse-acquire sequence with proton decoupling.

-

Relaxation Delay (d1): Similar to ¹³C NMR, a long relaxation delay is necessary for quantitative analysis.

-

Data Processing: The ¹⁵N spectrum will show a signal for the amino group. The presence of a ¹³C at the adjacent C2 position will split this signal into a doublet due to the one-bond ¹⁵N-¹³C coupling (¹J_N-C). The isotopic purity of ¹⁵N is determined by the absence of a signal corresponding to ¹⁵N attached to a ¹²C at the C2 position.

-

Table 2: Summary of Isotopic Purity Data from Different Techniques

| Analytical Technique | Parameter Measured | Typical Purity Achieved |

| GC-MS | Relative abundance of M, M+1, M+2 ions | >98% |

| ¹³C NMR | Integral ratio of ¹³C-labeled C2 to a reference | >99% |

| ¹⁵N NMR | Presence and integration of ¹³C-coupled ¹⁵N signal | >98% |

Conclusion

The synthesis of this compound can be reliably achieved through well-established organic chemistry reactions, namely the Strecker synthesis and the amination of α-haloacids, using appropriate isotopically labeled starting materials. Rigorous purification and subsequent analysis by GC-MS and NMR spectroscopy are essential to confirm the chemical and isotopic purity of the final product. The detailed protocols provided in this guide offer a framework for researchers to produce and validate high-quality this compound for their specific research needs in the fields of life sciences and drug development.

References

The Dual-Labeled Amino Acid: A Technical Guide to the Research Applications of Glycine-2-13C,15N

For Researchers, Scientists, and Drug Development Professionals

Glycine-2-13C,15N, a stable isotope-labeled form of the simplest amino acid, serves as a powerful and versatile tracer in biomedical research. Its dual-labeling with Carbon-13 at the alpha-carbon and Nitrogen-15 in the amino group allows for the simultaneous tracking of both the carbon backbone and nitrogen fate of glycine as it is metabolized. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental insights, quantitative data, and workflow diagrams to facilitate its integration into research and drug development programs.

Core Applications in Research

This compound is a crucial tool in the fields of metabolomics, proteomics, and clinical research. Its primary applications include:

-

Metabolic Tracing and Flux Analysis: Elucidating the intricate pathways of cellular metabolism by tracking the incorporation of labeled carbon and nitrogen atoms into downstream metabolites. This is particularly valuable in understanding the metabolic reprogramming that is a hallmark of diseases such as cancer.[1][2][3][4]

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Serving as a probe for these powerful analytical techniques to map metabolic routes and quantify the rate of metabolite turnover, or flux.[5]

-

Protein Synthesis and Turnover Studies: Enabling the measurement of the rate of protein synthesis in vivo, providing critical insights into physiological and pathological states.

-

Internal Standard: Acting as a reliable internal standard for the accurate quantification of glycine and other metabolites in complex biological samples using NMR, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Tracing in Cancer Research

Rapidly proliferating cancer cells exhibit a profound reliance on glycine metabolism to support uncontrolled growth. This compound is instrumental in dissecting the metabolic pathways that fuel this proliferation. One of the key pathways where glycine plays a central role is the de novo synthesis of purine nucleotides, the building blocks of DNA and RNA.

By introducing this compound into cancer cell cultures, researchers can trace the incorporation of its labeled atoms into purine rings. This allows for the quantification of the contribution of glycine to nucleotide biosynthesis and provides a deeper understanding of the metabolic vulnerabilities of cancer cells.

Signaling Pathway: Glycine Incorporation into Purine Biosynthesis

The following diagram illustrates the entry of labeled glycine into the de novo purine biosynthesis pathway.

Quantitative Insights into Glycine Metabolism in Cancer Cells

Stable isotope tracing studies have provided valuable quantitative data on the dynamics of glycine metabolism in cancer cells.

| Parameter | Cell Line | Value | Reference |

| Glycine Input Sources | |||

| Extracellular Uptake | HeLa | 45.6% | |

| Conversion from Serine | HeLa | 45.1% | |

| Other Sources (e.g., protein degradation) | HeLa | 9.4% | |

| Glycine Output Fates | |||

| Protein and Nucleotide Synthesis | HeLa | 100% | |

| Initial Rate of [15N]Glycine Incorporation into IMP | |||

| Purine-depleted HeLa cells | - | Increased by 47% compared to purine-rich conditions |

Measurement of Whole-Body Protein Synthesis

This compound is also a key tool for measuring whole-body protein synthesis rates. The "end-product method" is a common approach where a single dose of labeled glycine is administered, and the enrichment of its nitrogen isotope (15N) is measured in urinary end-products like ammonia and urea.

Experimental Workflow: Urinary End-Product Method for Protein Synthesis Measurement

The following diagram outlines the key steps in this experimental protocol.

Quantitative Data from Protein Synthesis Studies

Studies using [15N]glycine have yielded important data on protein turnover in various physiological and clinical settings.

| Study Population | Tracer Administration | End Product | Protein Synthesis Rate (g·kg⁻¹·d⁻¹) | Protein Breakdown Rate (g·kg⁻¹·d⁻¹) | Reference |

| Children post-thoracic surgery | Single oral dose (2 mg/kg) | Urinary Ammonia (12h) | 7.1 (5.5-9.0) | 7.1 (5.6-9.0) | |

| Children post-thoracic surgery | Single oral dose (2 mg/kg) | Urinary Urea (24h) | 5.8 (3.8-6.7) | 6.7 (4.5-7.6) | |

| Healthy young adults | - | Urinary [15N]urea and 15NH3 | 3.56 (mean) | - | |

| Rats | Constant infusion (2-8 mg/h for 2-24h) | Liver protein | - | - |

Detailed Experimental Protocols

Metabolic Tracing in Cancer Cells with this compound

Objective: To quantify the incorporation of glycine into purine nucleotides in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Cell culture medium and supplements

-

This compound

-

Methanol, water, and chloroform (for metabolite extraction)

-

LC-MS/MS system

Protocol:

-

Cell Culture: Culture cancer cells to the desired confluency in standard medium.

-

Isotope Labeling: Replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific experimental goals and cell line. For purine synthesis analysis, a time course experiment (e.g., 0, 15, 30, 60, 90 minutes) is often performed.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Perform a phase separation by adding water and chloroform, followed by centrifugation. The polar metabolites will be in the upper aqueous phase.

-

-

LC-MS/MS Analysis:

-

Dry the aqueous phase under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples using an LC-MS/MS system equipped with a column suitable for polar metabolite separation (e.g., HILIC).

-

Monitor the mass transitions for the labeled and unlabeled purine nucleotides.

-

-

Data Analysis: Calculate the fractional enrichment of the labeled purine nucleotides over time to determine the rate of incorporation.

Measurement of Whole-Body Protein Synthesis using the Urinary End-Product Method

Objective: To determine the whole-body protein synthesis rate in a subject.

Materials:

-

This compound

-

Urine collection containers

-

GC-MS or LC-MS system for isotope ratio analysis

Protocol:

-

Subject Preparation: The subject should be in a fasted state or under controlled dietary conditions.

-

Tracer Administration: Administer a single oral dose of this compound (e.g., 2 mg/kg body weight).

-

Urine Collection: Collect all urine produced over a defined period (e.g., 12 or 24 hours).

-

Sample Preparation:

-

Measure the total volume of the collected urine.

-

Prepare aliquots for the analysis of 15N enrichment in urinary ammonia and urea. This may involve derivatization steps to make the analytes suitable for GC-MS analysis.

-

-

Mass Spectrometry Analysis:

-

Analyze the prepared urine samples using a GC-MS or a dedicated isotope ratio mass spectrometer.

-

Determine the atom percent excess of 15N in urinary ammonia and urea.

-

-

Calculation of Protein Synthesis: Use established models and equations to calculate the whole-body protein synthesis and breakdown rates from the 15N enrichment data and total urinary nitrogen excretion.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals seeking to unravel the complexities of metabolism and protein dynamics. Its ability to simultaneously trace the carbon and nitrogen atoms of glycine provides a level of detail that is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. The protocols and data presented in this guide offer a foundation for the successful application of this powerful stable isotope tracer in a variety of research settings.

References

- 1. Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine (2-¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Glycine-2-13C,15N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine-2-13C,15N is a stable, non-radioactive isotopically labeled form of the amino acid glycine. It is a crucial tool in a variety of scientific research fields, particularly in metabolic studies, proteomics, and as an internal standard for quantitative analysis.[1][2][3] The incorporation of a carbon-13 (¹³C) isotope at the alpha-carbon position and a nitrogen-15 (¹⁵N) isotope in the amino group allows for the precise tracing of glycine's metabolic fate within biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[4] This guide provides a comprehensive overview of the chemical properties, stability, and common applications of this compound.

Chemical and Physical Properties

This compound is a white solid with a molecular weight of approximately 77.05 g/mol .[5] Its fundamental properties are summarized in the table below. The isotopic enrichment of ¹³C and ¹⁵N is typically high, ensuring accurate and sensitive detection in analytical experiments.

| Property | Value | Reference |

| Molecular Formula | H₂¹⁵N¹³CH₂CO₂H | |

| Molecular Weight | 77.05 g/mol | |

| CAS Number | 91795-59-4 | |

| Physical State | Solid | |

| Appearance | White crystals | |

| Melting Point | ~240 °C (decomposes) | |

| Isotopic Purity (¹³C) | Typically ≥99 atom % | |

| Isotopic Purity (¹⁵N) | Typically ≥98 atom % | |

| Chemical Purity | Typically ≥98% | |

| Solubility | Soluble in water | |

| SMILES String | [15NH2][13CH2]C(O)=O | |

| InChI Key | DHMQDGOQFOQNFH-ZKDXJZICSA-N |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. It is a stable compound under recommended conditions. For long-term storage, it should be kept at room temperature in a dry, well-ventilated area, and protected from light and moisture. The container should be kept tightly closed to prevent contamination. While generally stable, glycine can decompose at high temperatures, as indicated by its melting point with decomposition at approximately 240°C. Health and safety data for isotopically labeled compounds are generally considered similar to their unlabeled counterparts. Standard laboratory safety precautions, such as wearing gloves and safety glasses, should be followed.

Key Applications and Experimental Considerations

The primary application of this compound is as a tracer in metabolic research. Its dual labeling allows for the simultaneous tracking of both the carbon and nitrogen atoms as they are incorporated into various biomolecules. This is particularly valuable for elucidating complex metabolic pathways.

Experimental Protocols: General Methodologies

While specific experimental protocols are highly dependent on the research question and the biological system under investigation, the following provides a general workflow for using this compound in metabolic studies.

1. Isotope Administration:

-

In Vitro: The labeled glycine is introduced into cell culture media at a known concentration. The duration of incubation is a critical parameter that needs to be optimized based on the metabolic pathway of interest and the turnover rate of the target metabolites.

-

In Vivo: For animal or human studies, this compound can be administered through various routes, such as oral ingestion or intravenous infusion. The dosage and administration schedule will depend on the specific study design.

2. Sample Collection and Preparation:

-

At predetermined time points, biological samples (e.g., cells, tissues, biofluids) are collected.

-

Metabolites are extracted from the samples using appropriate methods, such as solvent extraction (e.g., with methanol, acetonitrile, or chloroform mixtures).

-

The extracted metabolites are then prepared for analysis by NMR or MS. This may involve derivatization to improve volatility for gas chromatography-mass spectrometry (GC-MS) or to enhance ionization efficiency for liquid chromatography-mass spectrometry (LC-MS).

3. Analytical Detection:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁵N NMR can be used to identify and quantify the labeled metabolites. The chemical shifts and coupling constants provide structural information, while the signal intensity is proportional to the concentration of the labeled species.

-

Mass Spectrometry (MS): MS is a highly sensitive technique for detecting and quantifying isotopically labeled compounds. The mass shift of M+2 (due to one ¹³C and one ¹⁵N) allows for the differentiation of the labeled glycine and its downstream metabolites from their unlabeled counterparts. Techniques like LC-MS and GC-MS are commonly used to separate complex mixtures of metabolites before MS analysis.

4. Data Analysis:

-

The isotopic enrichment in various metabolites is calculated from the NMR or MS data.

-

This information is used to determine metabolic fluxes, which represent the rates of metabolic reactions.

-

Metabolic modeling software can be employed to integrate the isotopic labeling data and construct a comprehensive model of the metabolic network.

Visualizing Workflows and Pathways

To better illustrate the application and metabolic context of this compound, the following diagrams are provided.

Glycine is a central metabolite involved in numerous cellular processes. One of its major catabolic routes is the glycine cleavage system, which is crucial for one-carbon metabolism.

Degradation Pathways

The primary degradation pathway for glycine in many organisms is the glycine cleavage system, as depicted above. This multi-enzyme complex breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate to form 5,10-methylenetetrahydrofolate. This latter product is a key donor of one-carbon units for the biosynthesis of purines, thymidine, and other essential molecules. Under certain conditions, such as high temperatures, glycine can also undergo non-enzymatic degradation through processes like decarboxylation and deamination. Studies on the hydrothermal degradation of glycine have shown that it can decompose rapidly at elevated temperatures and pressures.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the complexities of metabolism. Its stable isotopic labels provide a safe and effective means to trace the journey of glycine through intricate biochemical networks. A thorough understanding of its chemical properties, stability, and the principles of its application in analytical techniques like NMR and mass spectrometry is essential for designing and interpreting experiments that yield high-quality, reproducible data. The continued use of this compound and other stable isotope tracers will undoubtedly continue to advance our understanding of biological systems in both health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glycine (2-¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-508-1 [isotope.com]

- 3. Glycine (2-¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. (~13~C_2_,~15~N)Glycine | 211057-02-2 | Benchchem [benchchem.com]

- 5. This compound 13C 99atom , 15N 98atom 91795-59-4 [sigmaaldrich.com]

The Principle of Stable Isotope Labeling with "Glycine-2-13C,15N": An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of stable isotope labeling using "Glycine-2-13C,15N". This powerful tool enables researchers to trace the metabolic fate of glycine's carbon and nitrogen atoms through complex biochemical networks, offering invaluable insights into cellular metabolism, protein dynamics, and disease pathology.

Core Principles of Stable Isotope Labeling with this compound

Stable isotope labeling is a technique that introduces non-radioactive, heavy isotopes of elements into molecules to trace their journey through biological systems.[1] Unlike radioactive isotopes, stable isotopes are safe and do not decay, making them ideal for in vivo and in vitro studies in a variety of organisms, including humans. "this compound" is a specially designed tracer molecule where the second carbon atom (C2) of the glycine backbone is replaced with its heavy isotope, Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N).

The dual labeling of both carbon and nitrogen offers a significant advantage by allowing for the simultaneous tracking of the carbon skeleton and the amino group of glycine as it is metabolized and incorporated into various biomolecules. This provides a more complete picture of metabolic pathways compared to single-labeled tracers. The primary analytical techniques used to detect and quantify the incorporation of these stable isotopes are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Metabolic Pathways Traced by this compound

Glycine is a central player in numerous metabolic processes. The use of "this compound" allows for the detailed investigation of these pathways.

Purine Nucleotide Biosynthesis

Glycine is a fundamental building block for the de novo synthesis of purine rings (adenine and guanine), which are essential components of DNA and RNA.[2][3] The entire glycine molecule (C2, C-carboxyl, and N) is incorporated into the purine structure. By tracing the ¹³C and ¹⁵N from labeled glycine, researchers can quantify the rate of purine biosynthesis, a pathway often upregulated in cancer cells to support rapid proliferation.

Glutathione Synthesis

Glutathione (GSH) is a critical antioxidant, and glycine is one of its three constituent amino acids (glutamate, cysteine, and glycine).[4] By monitoring the incorporation of "this compound" into the glutathione pool, scientists can assess the capacity of cells to synthesize this vital antioxidant, which is crucial for cellular defense against oxidative stress.

Glycine Cleavage System

The glycine cleavage system (GCS) is a multi-enzyme complex primarily located in the mitochondria that catabolizes glycine.[5] This system is a significant source of one-carbon units for various biosynthetic pathways. Tracing "this compound" through the GCS provides insights into one-carbon metabolism, which is fundamental for nucleotide synthesis, methylation reactions, and redox balance.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for key experiments using "this compound".

Metabolic Flux Analysis (MFA) in Cell Culture

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions in a biological system.

Objective: To determine the intracellular metabolic fluxes in cultured cells by tracing the incorporation of ¹³C and ¹⁵N from "this compound".

Methodology:

-

Cell Culture: Grow cells in a standard culture medium to the desired confluence. For steady-state MFA, it is crucial to maintain cells in a pseudo-steady state of growth.

-

Labeling: Replace the standard medium with a medium containing "this compound" at a known concentration. The other components of the medium should remain unchanged. The labeling duration should be sufficient to achieve isotopic steady state, typically determined empirically (e.g., 24-48 hours).

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

-

Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

-

Scrape the cells and collect the extract. Centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis (LC-MS/MS):

-

Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Develop a targeted method to detect and quantify the mass isotopologues of glycine and downstream metabolites (e.g., purines, amino acids, glutathione).

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of isotopes.

-

Determine the Mass Isotopomer Distributions (MIDs) for each metabolite of interest.

-

Use a computational model of the relevant metabolic network to estimate the metabolic fluxes that best fit the experimental MID data.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Proteomics

SILAC is a widely used method for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids.

Objective: To quantify differences in protein abundance between two cell populations by incorporating "this compound".

Methodology:

-

Cell Culture and Labeling:

-

Culture one population of cells ("light") in a medium containing unlabeled glycine.

-

Culture a second population of cells ("heavy") in a medium where unlabeled glycine is replaced with "this compound".

-

Grow the cells for at least five passages to ensure complete incorporation of the labeled amino acid.

-

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

-

Cell Lysis and Protein Quantification:

-

Harvest and lyse the "light" and "heavy" cell populations separately.

-

Determine the protein concentration of each lysate.

-

-

Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Digest the combined protein mixture into peptides using a protease (e.g., trypsin).

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of peptides, one "light" and one "heavy", which are chemically identical but differ in mass due to the incorporated isotopes.

-

-

Data Analysis:

-

Identify the peptides and proteins present in the sample.

-

Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

-

Data Presentation

Quantitative data from stable isotope labeling experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Metabolic Flux Analysis Data

The primary output of an MFA experiment is a flux map, which can be summarized in a table.

| Metabolic Reaction | Flux (relative to Glycine uptake) | Standard Deviation |

| Glycine -> Serine | 0.85 | 0.05 |

| Glycine -> Purines | 0.10 | 0.02 |

| Glycine -> Glutathione | 0.05 | 0.01 |

| Glycine Cleavage | 0.30 | 0.04 |

Note: The values presented are illustrative and will vary depending on the cell type and experimental conditions.

SILAC Proteomics Data

SILAC data is typically presented as ratios of protein abundance between the "heavy" and "light" labeled samples.

| Protein ID | Gene Name | H/L Ratio | p-value | Regulation |

| P04637 | TP53 | 2.54 | 0.001 | Upregulated |

| P62258 | HSP90AB1 | 1.05 | 0.85 | Unchanged |

| Q06830 | BCL2 | 0.45 | 0.005 | Downregulated |

Note: H/L Ratio represents the ratio of the abundance of the protein in the "heavy" labeled sample to the "light" labeled sample.

Applications in Drug Development

The use of "this compound" has significant applications in various stages of drug development:

-

Target Identification and Validation: By elucidating metabolic pathways that are altered in disease states, this tracer can help identify novel drug targets.

-

Mechanism of Action Studies: Researchers can use "this compound" to understand how a drug candidate modulates specific metabolic pathways.

-

Pharmacodynamic Biomarker Discovery: The metabolic changes quantified using this tracer can serve as biomarkers to assess the biological effect of a drug in preclinical and clinical studies.

-

Toxicology Studies: Understanding how a compound affects key metabolic pathways, such as glutathione synthesis, can provide insights into potential toxicities.

Conclusion

Stable isotope labeling with "this compound" is a versatile and powerful technique for interrogating cellular metabolism and protein dynamics. Its ability to simultaneously trace the carbon and nitrogen atoms of glycine provides a detailed and quantitative understanding of complex biological processes. For researchers in academia and the pharmaceutical industry, mastering this methodology can unlock new avenues for discovery and therapeutic innovation.

References

- 1. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 2. foundationnkh.org [foundationnkh.org]

- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Glutathione reduced-13C2,15N | 815610-65-2 | Benchchem [benchchem.com]

- 5. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Metabolic Networks: A Technical Guide to Using Glycine-2-13C,15N as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has emerged as a cornerstone of metabolic research, offering a dynamic view of cellular processes that static metabolite measurements cannot provide. Among the array of available tracers, dual-labeled Glycine-2-13C,15N offers a unique and powerful tool to simultaneously track the fate of both the carbon backbone and the amino group of glycine. This technical guide provides an in-depth overview of the application of this compound in metabolic studies, with a focus on experimental design, analytical methodologies, and data interpretation. Glycine is a central player in numerous biosynthetic pathways, including the synthesis of serine, purines, and the major cellular antioxidant, glutathione.[1] By tracing the incorporation of 13C and 15N from glycine into these and other metabolites, researchers can elucidate pathway activity, quantify metabolic fluxes, and gain critical insights into cellular physiology in both health and disease.

Principles of this compound Tracing

The utility of this compound lies in its ability to introduce stable, heavy isotopes of carbon and nitrogen into the cellular metabolic network. The carbon at the second position (α-carbon) is labeled with 13C, and the amino group is labeled with 15N. This dual-labeling strategy allows for the precise tracking of the entire glycine molecule as it is incorporated into various biomolecules.

The primary analytical techniques for detecting and quantifying the incorporation of these stable isotopes are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy .[2] These methods can distinguish between molecules containing the heavy isotopes (13C and 15N) and their unlabeled counterparts, providing a quantitative measure of isotopic enrichment. This data is then used to calculate metabolic flux, which is the rate of turnover of molecules through a metabolic pathway.[2]

Key Metabolic Pathways Traced by this compound

Glycine is a crucial building block for several essential metabolic pathways. The following sections detail the key pathways that can be interrogated using this compound as a tracer.

Serine and One-Carbon Metabolism

Glycine and serine are readily interconverted by the enzyme serine hydroxymethyltransferase (SHMT), which plays a pivotal role in one-carbon metabolism.[1][3] This pathway is fundamental for the synthesis of nucleotides, lipids, and for methylation reactions.

Below is a diagram illustrating the flow of glycine into the serine synthesis pathway.

Caption: Glycine conversion to Serine via SHMT.

Purine Nucleotide Biosynthesis

The entire glycine molecule (C2, C1, and N) is incorporated into the purine ring structure, making this compound an excellent tracer for de novo purine synthesis. This pathway is critical for DNA and RNA synthesis and is often upregulated in proliferating cells, such as cancer cells.

The following diagram depicts the incorporation of glycine into the purine ring.

References

Unraveling Metabolic Networks: A Technical Guide to Tracing Carbon and Nitrogen Pathways with Glycine-2-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the dual-labeled stable isotope, Glycine-2-13C,15N, as a powerful tool for elucidating the intricate pathways of carbon and nitrogen metabolism. By tracing the journey of these labeled atoms through cellular processes, researchers can gain unprecedented insights into metabolic fluxes, pathway activities, and the impact of therapeutic interventions. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, quantitative data presentation, and visualization of key metabolic pathways.

Introduction to Stable Isotope Tracing with this compound

Stable isotope tracing is a fundamental technique for dissecting complex metabolic networks. Unlike methods that provide a static snapshot of metabolite concentrations, isotope tracing allows for the measurement of metabolic flux—the rate of turnover of molecules through a pathway. Glycine, the simplest amino acid, is a central player in numerous metabolic processes, including the synthesis of proteins, purines, and glutathione. The use of this compound, which is enriched with a heavy carbon isotope at the alpha-carbon and a heavy nitrogen isotope, enables the simultaneous tracking of both the carbon skeleton and the amino group of glycine as they are incorporated into downstream metabolites. This dual-labeling strategy provides a richer dataset for understanding the interconnectedness of carbon and nitrogen metabolism.

Data Presentation: Quantitative Insights into Metabolic Flux

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) of metabolites. The MID describes the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of a particular metabolite. This data is crucial for calculating metabolic fluxes. Below are examples of how quantitative data from this compound tracing experiments can be structured for clear interpretation.

Table 1: Mass Isotopomer Distribution of Serine Derived from [2-13C, 15N]Glycine

| Mass Isotopomer | Formula | Relative Abundance (%) | Interpretation |

| M+0 | C₃H₇NO₃ | 40 | Unlabeled Serine |

| M+1 | ¹³CC₂H₇NO₃ or C₃H₇¹⁵NNO₃ | 35 | Serine labeled with one ¹³C or one ¹⁵N |

| M+2 | ¹³CC₂H₇¹⁵NNO₃ | 25 | Serine labeled with one ¹³C and one ¹⁵N |

This table illustrates the expected mass isotopomer distribution of serine when this compound is used as a tracer. The presence of M+2 serine directly demonstrates the incorporation of both the carbon and nitrogen atoms from glycine into serine.

Table 2: Isotopic Enrichment in Purine Nucleotides Following [¹⁵N]Glycine Labeling

| Time (hours) | ¹⁵N Incorporation in IMP (%) | ¹⁵N Incorporation in AMP (%) | ¹⁵N Incorporation in GMP (%) |

| 0.5 | 10 | 5 | 8 |

| 1.0 | 25 | 15 | 20 |

| 1.5 | 40 | 30 | 35 |

| 2.0 | 50 | 45 | 48 |

This table, adapted from a study using [¹⁵N]glycine, demonstrates how the rate of incorporation of the labeled nitrogen atom into inosine monophosphate (IMP) and its downstream products, adenosine monophosphate (AMP) and guanosine monophosphate (GMP), can be quantified over time. A similar approach can be used with this compound to track both carbon and nitrogen incorporation.[1]

Experimental Protocols

A successful stable isotope tracing experiment requires meticulous planning and execution. The following protocols provide a detailed methodology for a typical experiment using this compound in mammalian cell culture, followed by sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Stable Isotope Labeling of Mammalian Cells in Culture

-

Cell Culture Preparation:

-

Culture mammalian cells of interest in standard growth medium to the desired confluency (typically 70-80%).

-

Prepare a labeling medium by supplementing basal medium (lacking glycine) with a known concentration of this compound. Ensure all other necessary nutrients are present.

-

-

Initiation of Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled glycine.

-

Add the pre-warmed labeling medium containing this compound to the cells.

-

-

Incubation and Time-Course Sampling:

-

Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).

-

For time-course experiments, harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. For steady-state analysis, a single time point after isotopic equilibrium is reached is sufficient.

-

-

Cell Harvesting and Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites for LC-MS analysis.

-

Protocol 2: Sample Preparation and LC-MS/MS Analysis

-

Sample Preparation:

-

Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

-

LC-MS/MS Instrumentation and Setup:

-

Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system.

-

Equip the LC system with a column suitable for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.

-

Develop an LC gradient method to achieve optimal separation of the target metabolites.

-

-

Mass Spectrometry Analysis:

-

Operate the mass spectrometer in a mode that allows for the detection and quantification of different mass isotopologues. This is typically done using selected ion monitoring (SIM) or parallel reaction monitoring (PRM).

-

Set the mass resolution high enough to distinguish between ¹³C and ¹⁵N labeling.

-

Acquire data across the expected mass range for the metabolites of interest and their labeled counterparts.

-

-

Data Analysis:

-

Integrate the peak areas for each mass isotopomer of the target metabolites.

-

Correct for the natural abundance of stable isotopes to determine the true level of isotopic enrichment from the tracer.

-

Use the corrected mass isotopomer distributions to calculate metabolic fluxes using specialized software packages (e.g., INCA, Metran).

-

Visualization of Metabolic Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is crucial for understanding and communicating research findings. The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to this compound tracing.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the complexities of carbon and nitrogen metabolism. Its ability to simultaneously trace the fate of both atoms provides a high-resolution view of metabolic pathways, enabling the quantification of fluxes and the identification of key metabolic nodes. The detailed protocols and data presentation strategies outlined in this guide, coupled with the visualization of relevant pathways, offer a robust framework for designing and executing insightful stable isotope tracing experiments. By leveraging this powerful technique, scientists and drug development professionals can accelerate the discovery of novel therapeutic targets and deepen our understanding of cellular metabolism in health and disease.

References

Unraveling Metabolic Fates: A Technical Guide to Dual Isotope Labeling with "Glycine-2-13C,15N"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of dual isotope labeling with "Glycine-2-13C,15N" as a powerful tool for tracing the metabolic fate of glycine's carbon and nitrogen atoms. This technique offers a granular view of cellular metabolism, providing critical insights for research in oncology, metabolic disorders, and drug development. By simultaneously tracking the ¹³C and ¹⁵N isotopes, researchers can dissect complex metabolic networks, quantify flux through key pathways, and identify novel therapeutic targets.

Core Concepts of this compound Labeling

Glycine, the structurally simplest amino acid, is a central node in cellular metabolism. It serves as a precursor for the synthesis of proteins, purines, and glutathione. The dual-labeled "Glycine-2-¹³C,¹⁵N" molecule contains a heavy carbon isotope at the alpha-carbon position and a heavy nitrogen isotope in its amino group. This unique labeling allows for the simultaneous tracing of both the carbon skeleton and the nitrogen moiety as they are incorporated into downstream metabolites. This dual-tracer approach is instrumental in elucidating the intricate interplay between carbon and nitrogen metabolism.[1]

The primary analytical techniques for detecting and quantifying the incorporation of these stable isotopes are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods can differentiate between unlabeled and labeled metabolites, providing a quantitative measure of isotopic enrichment.

Key Metabolic Pathways Interrogated by this compound

The journey of the labeled carbon and nitrogen atoms from "Glycine-2-¹³C,¹⁵N" illuminates several critical metabolic pathways:

-

One-Carbon Metabolism: The glycine cleavage system (GCS), a mitochondrial enzyme complex, plays a pivotal role in one-carbon metabolism. It catalyzes the oxidative cleavage of glycine, releasing the carboxyl group as CO₂ and transferring the α-carbon (the ¹³C label) to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This one-carbon unit is then available for various biosynthetic processes, including purine and thymidylate synthesis. The ¹⁵N label from glycine is released as ammonia.[2][3][4]

-

Serine Biosynthesis and Interconversion: Serine hydroxymethyltransferase (SHMT) catalyzes the reversible interconversion of serine and glycine. By tracing the incorporation of the ¹³C and ¹⁵N from glycine into serine, researchers can quantify the flux through this critical reaction, which is often upregulated in cancer cells.[5]

-

Purine Synthesis: Glycine is a direct precursor for the synthesis of the purine ring, contributing two carbon atoms and one nitrogen atom. Tracing with "Glycine-2-¹³C,¹⁵N" allows for the direct measurement of the contribution of glycine to de novo purine biosynthesis, a pathway essential for cell proliferation.

-

Glutathione Synthesis: Glycine is one of the three amino acid components of the antioxidant tripeptide glutathione (GSH). Isotope tracing can quantify the rate of glutathione synthesis from glycine.

Data Presentation: Quantitative Insights from Isotope Tracing

The following tables summarize hypothetical yet representative quantitative data that can be obtained from "Glycine-2-¹³C,¹⁵N" labeling experiments in cancer cell lines. This data illustrates the power of this technique to reveal metabolic reprogramming in disease states.

Table 1: Isotopic Enrichment in Key Metabolites Following [¹³C₂,¹⁵N]-Glycine Labeling in Cancer Cells

| Metabolite | Isotopic Enrichment (M+3, %) - Control | Isotopic Enrichment (M+3, %) - Cancer | Fold Change (Cancer/Control) |

| Serine | 15.2 ± 1.8 | 35.8 ± 3.2 | 2.36 |

| ATP (from purine synthesis) | 8.5 ± 1.1 | 21.3 ± 2.5 | 2.51 |

| Glutathione | 22.1 ± 2.4 | 45.6 ± 4.1 | 2.06 |

M+3 represents the isotopologue with three heavy atoms incorporated from [¹³C₂,¹⁵N]-Glycine.

Table 2: Quantification of Purine Biosynthesis from [¹⁵N]-Glycine in HeLa Cells

This table is adapted from a study that used [¹⁵N]-glycine to trace purine biosynthesis. While not a dual-labeling study, it demonstrates the type of quantitative data that can be obtained for the nitrogen component of "Glycine-2-¹³C,¹⁵N".

| Time (hours) | % ¹⁵N Incorporation into IMP (Purine-Rich Media) | % ¹⁵N Incorporation into IMP (Purine-Depleted Media) |

| 0.25 | 1.8 ± 0.3 | 3.5 ± 0.5 |

| 0.5 | 3.5 ± 0.6 | 7.2 ± 0.9 |

| 1.0 | 6.8 ± 1.0 | 14.5 ± 1.8 |

| 1.5 | 9.5 ± 1.3 | 20.1 ± 2.2 |

Data is presented as mean ± standard deviation. IMP (Inosine monophosphate) is the precursor for AMP and GMP.

Experimental Protocols

This section provides a generalized, detailed methodology for conducting a "Glycine-2-¹³C,¹⁵N" stable isotope tracing experiment in cultured cancer cells, followed by sample preparation and analysis using mass spectrometry.

Protocol 1: In Vitro Stable Isotope Labeling of Cancer Cells

1. Cell Culture and Labeling:

- Culture cancer cells (e.g., HeLa, A549) in standard growth medium to ~70-80% confluency.

- Prepare the labeling medium by supplementing DMEM (or other appropriate base medium) lacking glycine with "Glycine-2-¹³C,¹⁵N" at a final concentration equivalent to that in the standard medium (typically 0.4 mM).

- Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

- Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled glycine into various metabolic pathways.

2. Metabolite Extraction:

- After the labeling period, rapidly aspirate the labeling medium.

- Immediately wash the cells with ice-cold PBS to quench metabolic activity.

- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.

- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

- Vortex the tube vigorously and incubate on ice for 20 minutes.

- Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the extracted metabolites.

Protocol 2: Sample Preparation for GC-MS Analysis of Amino Acids

1. Protein Hydrolysis (for protein-bound amino acid analysis):

- Dry the cell pellet from the metabolite extraction step.

- Add 6 M hydrochloric acid to the dried pellet.

- Incubate at 110°C for 24 hours to hydrolyze the proteins into their constituent amino acids.

- Dry the hydrolysate under a stream of nitrogen gas.

2. Amino Acid Derivatization:

- To the dried metabolite extract or protein hydrolysate, add a derivatization agent to make the amino acids volatile for GC-MS analysis. A common method is silylation.

- Add N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and acetonitrile to the dried sample.

- Heat the mixture at 100°C for 1 hour.

- The resulting tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids are now ready for GC-MS analysis.

Protocol 3: GC-MS and LC-MS/MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: A suitable capillary column for amino acid analysis (e.g., DB-5ms).

-

Injection: Inject the derivatized sample in splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the different amino acid derivatives. A typical program might start at 100°C, hold for a few minutes, then ramp up to 300°C.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that covers the expected mass-to-charge ratios (m/z) of the derivatized amino acids and their isotopologues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap system).

-

Column: A reverse-phase C18 column is commonly used for the separation of underivatized amino acids and other polar metabolites.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with an additive like formic acid is typically used.

-

Mass Spectrometer: Operate in electrospray ionization (ESI) mode (positive or negative). For quantitative analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode on a triple quadrupole instrument, or parallel reaction monitoring (PRM) on a high-resolution instrument. This involves selecting the precursor ion (the metabolite of interest) and a specific fragment ion for detection, which increases sensitivity and specificity.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to "Glycine-2-¹³C,¹⁵N" labeling.

References

- 1. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. foundationnkh.org [foundationnkh.org]

- 5. Serine isotopmer analysis by 13C-NMR defines glycine-serine interconversion in situ in the renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Cellular Dynamics: A Technical Guide to Glycine-2-13C,15N in Proteomics and Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, understanding the dynamic interplay of proteins and metabolites is paramount to unraveling disease mechanisms and developing effective therapeutics. Stable isotope labeling has emerged as a powerful tool for tracing metabolic pathways and quantifying molecular dynamics. Among these, Glycine-2-13C,15N, a non-radioactive, dual-labeled amino acid, offers a unique advantage for simultaneously tracking carbon and nitrogen fluxes within the cell. This technical guide provides a comprehensive overview of the applications of this compound in proteomics and metabolomics, complete with quantitative data, detailed experimental protocols, and visualizations of key metabolic pathways and workflows. By enabling the precise measurement of metabolic flux and protein turnover, this compound serves as an indispensable tracer for researchers seeking to gain deeper insights into cellular function in both health and disease.[1][2]

Core Applications of this compound

The dual labeling of glycine at the second carbon (¹³C) and the amino group (¹⁵N) provides a versatile tool for a range of applications in proteomics and metabolomics.

Metabolomics and Metabolic Flux Analysis (MFA)

This compound is extensively used as a tracer in metabolic flux analysis (MFA) to quantify the rates of metabolic reactions.[1] By introducing the labeled glycine into a biological system, researchers can track the incorporation of its heavy isotopes into downstream metabolites.[1] This dynamic information is crucial for understanding how metabolic networks are regulated and respond to various stimuli.[1]

The dual label is particularly advantageous for dissecting complex metabolic networks where carbon and nitrogen metabolism are intertwined. For instance, it allows for the simultaneous quantification of intracellular carbon and nitrogen metabolic fluxes. Key metabolic pathways elucidated using this compound include the glycine cleavage system, serine biosynthesis, and de novo purine synthesis.

Proteomics and Protein Turnover Studies

In proteomics, this compound is utilized to measure protein turnover rates. When cells are cultured in media containing this labeled amino acid, it is incorporated into newly synthesized proteins. By tracking the rate of incorporation and dilution of the label, researchers can determine the synthesis and degradation rates of individual proteins or the entire proteome. This is a fundamental aspect of understanding protein homeostasis and its dysregulation in disease.

Furthermore, this compound can be employed in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments for quantitative proteomics, allowing for the accurate comparison of protein abundance between different experimental conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing Glycine-2-¹³C,¹⁵N and related stable isotope labeling techniques.

Table 1: Metabolic Flux Rates Determined with Glycine Tracers

| Organism/Cell Line | Pathway | Flux Measured | Tracer Used | Flux Rate (μmol/kg·h) | Reference |

| Healthy Humans | Glycine Metabolism | Total Glycine Flux | [1,2-¹³C₂]glycine | 463 ± 55 | |

| Healthy Humans | Serine Biosynthesis | Serine Synthesis from Glycine | [1,2-¹³C₂]glycine | 193 ± 28 | |

| Healthy Humans | Glycine Cleavage System | Glycine Decarboxylation | [1,2-¹³C₂]glycine | 190 ± 41 | |

| M. bovis BCG | Glycine Biosynthesis | Glycine Hydroxymethyltransferase | [¹³C₃]-glycerol & [¹⁵N₁]-ammonium chloride | Bidirectional |

Table 2: Protein Synthesis and Turnover Rates Measured with Glycine Tracers

| Subject | Protein Pool | Tracer Used | Fractional Synthesis Rate (%/day) | Reference |

| Young Adult Man | Albumin | [¹⁵N]glycine | 6.8 (based on amino acids) | |

| Young Adult Man | Albumin | [¹⁵N]glycine | 3.3 (based on urea) | |

| Young Adult Man | γ-globulin | [¹⁵N]glycine | 4.3 | |

| Young Adult Man | α-globulin, fibrinogen | [¹⁵N]glycine | 26.4 |

Table 3: Isotope Incorporation Efficiency

| Cell Line | Labeled Amino Acid | Incorporation Efficiency | Duration | Reference |

| HEK293 | [¹⁵N, ¹³C₂]-Glycine | High (specific % not stated, but sufficient for NMR) | Not specified | |

| Murine Embryonic Stem Cells | amide-¹⁵N-Gln | Nearly complete | 72 hours | |

| Spodoptera frugiperda (Sf9) | ¹⁵N and ¹³C algal amino acid extracts | ~80% | Not specified |

Key Metabolic Pathways and Experimental Workflows

Visualizing the flow of atoms and experimental procedures is crucial for understanding the application of this compound.

Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate key metabolic pathways where this compound acts as a tracer.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for proteomics and metabolomics studies using this compound.

Detailed Experimental Protocols

Protocol 1: SILAC-based Quantitative Proteomics using this compound

This protocol outlines the key steps for a typical SILAC experiment using this compound.

1. Media Preparation:

-

Prepare two types of SILAC-compatible cell culture media (e.g., DMEM or RPMI-1640) that lack glycine.

-

Supplement one batch of media with natural abundance ("light") glycine to a final concentration suitable for the cell line. This will be the "light" medium.

-

Supplement the second batch of media with this compound to the same final concentration. This will be the "heavy" medium.

-

Add dialyzed fetal bovine serum (dFBS) to both media to minimize the concentration of unlabeled glycine.

2. Cell Culture and Labeling:

-

Culture two separate populations of the cells of interest.

-

Adapt one population to the "heavy" medium by passaging the cells for at least five to six doublings to ensure near-complete incorporation of the labeled glycine. The other population is cultured in the "light" medium.

-

Monitor the incorporation efficiency by mass spectrometry if necessary.

3. Experimental Treatment:

-

Once labeling is complete, apply the experimental treatment (e.g., drug administration) to one of the cell populations (typically the "heavy" labeled cells), while the other population serves as a control.

4. Cell Harvesting and Lysis:

-

Harvest both "light" and "heavy" cell populations.

-

Count the cells from each population and mix them in a 1:1 ratio.

-

Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.

5. Protein Digestion:

-

Quantify the protein concentration of the cell lysate.

-

Perform in-solution or in-gel digestion of the proteins using an appropriate protease, such as trypsin.

6. Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

-

Use specialized software to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs. The mass difference between the pairs will depend on the number of glycine residues in the peptide.

-

Calculate protein ratios based on the averaged ratios of their constituent peptides.

Protocol 2: Metabolite Extraction and Analysis for Metabolic Flux Analysis

This protocol describes the general steps for preparing and analyzing samples for MFA using this compound.

1. Cell Culture and Labeling:

-

Culture cells in a medium containing a known concentration of this compound for a specific duration to achieve isotopic steady-state or for a time-course analysis.

2. Metabolic Quenching:

-

Rapidly arrest all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by flash-freezing the cells in liquid nitrogen or by using a cold quenching solution (e.g., -80°C methanol).

3. Metabolite Extraction:

-

Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.

-

Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube.

-

Vortex and centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the metabolites.

4. Sample Preparation for Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility (e.g., using silylation). For Liquid Chromatography-Mass Spectrometry (LC-MS), the dried extract can often be reconstituted in an appropriate solvent.

5. Mass Spectrometry Analysis:

-

Analyze the prepared samples using GC-MS or LC-MS to separate and detect the metabolites.

-

Acquire full scan mass spectra to determine the mass isotopomer distributions (MIDs) of key metabolites.

6. Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of isotopes.

-

Use the MIDs of the labeled metabolites as input for computational models to calculate the intracellular metabolic fluxes.

Conclusion

This compound is a powerful and versatile tool for researchers in proteomics and metabolomics. Its ability to simultaneously trace both carbon and nitrogen atoms provides a comprehensive view of cellular metabolism and protein dynamics. By applying the principles and protocols outlined in this guide, scientists can leverage the unique advantages of this stable isotope tracer to gain deeper insights into the complex biological systems they study, ultimately advancing our understanding of health and disease and paving the way for novel therapeutic interventions. The continued development of analytical instrumentation and computational modeling will further enhance the utility of this compound in systems biology research.

References

Methodological & Application

"Glycine-2-13C,15N" metabolic flux analysis protocol

Application Notes and Protocols

Metabolic Flux Analysis Using Glycine-2-13C,15N for Tracing Central Carbon and Nitrogen Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic reprogramming is a critical hallmark of many diseases, including cancer. Understanding the intricate network of metabolic pathways is paramount for identifying novel therapeutic targets. Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful technique to quantitatively monitor metabolic fluxes.[1] Glycine, a non-essential amino acid, plays a central role in cellular metabolism, contributing to one-carbon (1C) metabolism, nucleotide biosynthesis, and protein synthesis.[2][3] The use of dual-labeled [2-¹³C, ¹⁵N]glycine allows for the simultaneous tracing of both carbon and nitrogen atoms, providing a deeper understanding of their metabolic fates.[4] This protocol details a comprehensive method for conducting metabolic flux analysis using [2-¹³C, ¹⁵N]glycine in cultured mammalian cells, from cell culture and labeling to sample preparation and data analysis.

Key Applications

-

Elucidating the contribution of glycine to one-carbon metabolism and nucleotide synthesis.

-

Investigating the interplay between carbon and nitrogen metabolism.[4]

-

Assessing the impact of drug candidates on glycine and one-carbon metabolism.

-

Identifying metabolic vulnerabilities in disease models.

Metabolic Pathways of Glycine

Glycine is a key node in cellular metabolism. The carbon and nitrogen from [2-¹³C, ¹⁵N]glycine can be traced through several interconnected pathways. The ¹³C label on the alpha-carbon and the ¹⁵N label on the amino group allow for precise tracking of these atoms.

Caption: Metabolic fate of [2-¹³C,¹⁵N]glycine in central metabolism.

Experimental Workflow

The overall experimental workflow for metabolic flux analysis using [2-¹³C, ¹⁵N]glycine involves several key stages, from cell culture to data interpretation.

Caption: Overall experimental workflow for glycine metabolic flux analysis.

Detailed Experimental Protocol

This protocol is designed for adherent mammalian cells cultured in 6-well plates but can be adapted for other formats.

Materials

-

[Glycine-2-¹³C,¹⁵N] (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Cell culture medium (e.g., DMEM, RPMI-1640) lacking glycine

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (LC-MS grade), chilled to -80°C

-

Cell scrapers

-

Centrifuge capable of reaching -9°C and 15,000 x g

-

Lyophilizer or vacuum concentrator

-

LC-MS/MS system (e.g., Q-Exactive Orbitrap)

Procedure

1. Cell Culture and Seeding a. Culture cells of interest in their standard growth medium. b. Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of labeling. A typical seeding density is 0.5 x 10⁶ to 1 x 10⁶ cells per well. c. Allow cells to attach and grow for 24 hours.

2. Isotope Labeling a. Prepare the labeling medium: supplement glycine-free medium with 10% dFBS and the desired concentration of [Glycine-2-¹³C,¹⁵N]. The concentration should be similar to that in standard medium (e.g., 0.4 mM for DMEM). b. Aspirate the standard growth medium from the wells. c. Gently wash the cells once with pre-warmed, glycine-free medium. d. Add 2 mL of the pre-warmed labeling medium to each well. e. Incubate the cells for a desired period. The duration depends on the pathways of interest; for rapid pathways like glycolysis and the TCA cycle, a time course of 0, 1, 4, and 8 hours is recommended to approach isotopic steady state.

3. Metabolite Extraction a. Place the 6-well plates on ice. b. Aspirate the labeling medium. c. Immediately wash the cells with 2 mL of ice-cold PBS to remove any remaining extracellular tracer. d. Add 1 mL of -80°C 80% methanol to each well to quench metabolism. e. Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube. f. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins. g. Transfer the supernatant, which contains the polar metabolites, to a new tube. h. Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator. i. Store the dried extracts at -80°C until LC-MS analysis.

4. Sample Preparation for LC-MS/MS a. Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water, for LC-MS analysis. b. Vortex the samples and centrifuge at high speed to pellet any insoluble material. c. Transfer the supernatant to LC-MS vials.

5. LC-MS/MS Analysis a. Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. b. Use a chromatography method suitable for separating polar metabolites, such as HILIC or reversed-phase with an ion-pairing agent. c. The mass spectrometer should be operated in negative ion mode to detect many of the key metabolites in central carbon metabolism. d. Collect full scan data to observe all mass isotopologues of the metabolites of interest.